molecular formula C13H11BO3 B8294770 5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B8294770
M. Wt: 226.04 g/mol
InChI Key: FQDFSPUTOJOLJG-UHFFFAOYSA-N
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Patent
US06660744B1

Procedure details

A solution of n-butyl lithium in n-hexanes (2.24 M, 8.6 mL, 0.019 mol) was slowly added to a solution of (2-bromo-5-phenoxyphenyl)methanol (2.21 g, 0.0079 mol) in anhydrous tetrahydrofuran (50 mL) at −78° C. under an atmosphere of nitrogen. The reaction was stirred for thirty minutes at −78° C., then stirred for twenty minutes at −25° C. The reaction was cooled to −50° C. and triisopropylborate (4.075 g, 0.0216 mol) was slowly added. The reaction was warmed to room temperature and was stirred for one hour. An 1 N aqueous solution of hydrochloric acid (20 mL) was added to achieve pH 5, then the reaction was stirred at room temperature for one hour. The reaction mixture was extracted with ethyl ether (3×40 mL). The combined organic extracts were washed with water (60 mL) and brine (60 mL) and dried over sodium sulfate. The solvents were evaporated under the reduced pressure to give a residue, and the residue was purified by flash column chromatography on silica using ethyl acetate/n-heptane (1:5) followed by ethyl acetate/n-heptane (1:4) as mobile phase to yield 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol (1.3 g, 0.0058 mol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-hexanes
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
(2-bromo-5-phenoxyphenyl)methanol
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.075 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][C:8]=1[CH2:20][OH:21].C([O:25][B:26](OC(C)C)OC(C)C)(C)C.Cl>O1CCCC1>[O:13]([C:10]1[CH:11]=[CH:12][C:7]2[B:26]([OH:25])[O:21][CH2:20][C:8]=2[CH:9]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
n-hexanes
Quantity
8.6 mL
Type
reactant
Smiles
Name
(2-bromo-5-phenoxyphenyl)methanol
Quantity
2.21 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC1=CC=CC=C1)CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.075 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for thirty minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for twenty minutes at −25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
was stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl ether (3×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (60 mL) and brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=CC2=C(COB2O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0058 mol
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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